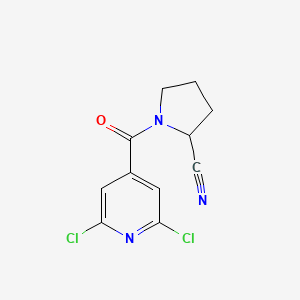![molecular formula C11H11BrN2O3 B6635674 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid](/img/structure/B6635674.png)
2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. BPCA is a synthetic compound that is structurally similar to the amino acid glycine and has been shown to exhibit potent activity at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.
作用机制
2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid acts as a competitive antagonist at the glycine binding site of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. The binding of glycine to the receptor is necessary for the activation of the receptor and subsequent influx of calcium ions into the cell. 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid binds to the glycine binding site of the receptor and prevents the activation of the receptor, thereby inhibiting calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid inhibits NMDA receptor-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has also been shown to have anxiolytic effects in animal models of anxiety.
实验室实验的优点和局限性
2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has several advantages as a pharmacological tool in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in pure form with high yield. 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid is also highly specific for the glycine binding site of the NMDA receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid is that it is not very soluble in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid. One area of interest is the potential use of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more soluble analogs of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid that can be administered in vivo. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid and its effects on downstream signaling pathways.
合成方法
The synthesis of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid involves the reaction of 2-bromopyridine-4-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid. The synthesis of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid is a relatively straightforward process and can be carried out in a laboratory setting with ease.
科学研究应用
2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has been extensively studied for its potential use as a pharmacological tool in the field of neuroscience. The compound has been shown to exhibit potent activity at the glycine binding site of the NMDA receptor, which is a key player in synaptic plasticity and memory formation. 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy.
属性
IUPAC Name |
2-[(2-bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-5-7(3-4-13-8)10(15)14-9(11(16)17)6-1-2-6/h3-6,9H,1-2H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYGCABSEGHSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)C2=CC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)
![2-[1-(1,3-Thiazole-5-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6635653.png)


![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)

![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)